3-Chloro-2,6-difluorobenzaldehyde is a chemical compound with the molecular formula and a molecular weight of approximately 176.55 g/mol. This compound features a benzaldehyde structure where chlorine and fluorine atoms are substituted at the 3 and 2,6 positions, respectively. It is typically presented as a colorless to pale yellow liquid or solid, known for its distinctive aromatic odor.
As 3-chloro-2,6-difluorobenzaldehyde is an intermediate, a specific mechanism of action in biological systems is not applicable. Its role lies in its potential to be transformed into various functional molecules that may have specific mechanisms depending on their application.
3-chloro-2,6-difluorobenzaldehyde is classified under the Globally Harmonized System (GHS) with the following hazard codes []:
3-Chloro-2,6-difluorobenzaldehyde is a synthetic organic compound. Its synthesis has been reported in various scientific publications, and researchers have employed different methods to obtain this compound. For instance, one study describes its preparation through the formylation of 3-chloro-2,6-difluorobenzene using N,N-dimethylformamide (DMF) and phosphorous oxychloride (POCl3) [].
Scientific research into 3-chloro-2,6-difluorobenzaldehyde is ongoing, and potential applications are being explored in various fields. Here are some examples:
Preliminary studies indicate that 3-Chloro-2,6-difluorobenzaldehyde exhibits biological activity, particularly as an inhibitor of certain cytochrome P450 enzymes. Specifically, it has been noted as a CYP1A2 inhibitor, which may have implications in drug metabolism and interactions. Additionally, its structural characteristics suggest potential activity against various biological targets, warranting further investigation into its pharmacological properties.
The synthesis of 3-Chloro-2,6-difluorobenzaldehyde can be accomplished through several methods:
3-Chloro-2,6-difluorobenzaldehyde finds applications in various fields:
Interaction studies involving 3-Chloro-2,6-difluorobenzaldehyde have highlighted its potential impact on drug metabolism due to its inhibition of cytochrome P450 enzymes. Such interactions are crucial for understanding how this compound may affect the pharmacokinetics of co-administered drugs. Further research is necessary to elucidate the full spectrum of its interactions and their clinical implications.
Several compounds share structural similarities with 3-Chloro-2,6-difluorobenzaldehyde. Below is a comparison highlighting their unique attributes:
The uniqueness of 3-Chloro-2,6-difluorobenzaldehyde lies in its specific arrangement of halogen substituents and its resultant chemical reactivity and biological activity. This specificity may lead to distinct applications compared to its analogs.
3-Chloro-2,6-difluorobenzaldehyde (C₇H₃ClF₂O) features a benzene ring substituted with chlorine (C3), fluorine (C2 and C6), and an aldehyde group (C1). The electron-withdrawing effects of the halogens enhance the electrophilicity of the aldehyde, making it reactive in nucleophilic additions and condensations.
Fourier-transform infrared (FTIR) and Raman spectroscopy confirm the presence of characteristic functional groups:
Nuclear magnetic resonance (NMR) data (¹H and ¹³C) further validate the structure, with distinct signals for aromatic protons (δ 7.2–7.5 ppm) and the aldehyde proton (δ 9.8–10.2 ppm).
Irritant